molecular formula C27H19NO5 B11468452 N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B11468452
M. Wt: 437.4 g/mol
InChI Key: IJZWUWBCKHTHHO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide is a synthetic organic compound that features a complex molecular structure It contains a xanthene core, a benzodioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which is then coupled with a phenyl group. The xanthene core is introduced through a series of condensation reactions, and the final carboxamide group is added via amidation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The benzodioxole moiety is known to interact with biological systems, potentially contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide
  • N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine

Uniqueness

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H19NO5

Molecular Weight

437.4 g/mol

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H19NO5/c29-27(26-20-5-1-3-7-22(20)33-23-8-4-2-6-21(23)26)28-17-9-11-18(12-10-17)32-19-13-14-24-25(15-19)31-16-30-24/h1-15,26H,16H2,(H,28,29)

InChI Key

IJZWUWBCKHTHHO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

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